APN Inhibition vs. Bestatin
The 3-amino-2-hydroxy-3-phenylpropanamide scaffold, when elaborated to compound 7e (a hydroxamic acid derivative), demonstrates APN inhibitory potency superior to the clinical benchmark bestatin in a direct head-to-head comparison [1]. While the parent hydrochloride serves as the synthetic entry point, the data establish the scaffold's capacity for generating high-potency APN inhibitors [1].
| Evidence Dimension | In vitro enzymatic inhibition of porcine kidney aminopeptidase N (APN/CD13) |
|---|---|
| Target Compound Data | Compound 7e: IC50 = 1.26 ± 0.01 µM |
| Comparator Or Baseline | Bestatin: IC50 = 2.55 ± 0.11 µM |
| Quantified Difference | Approximately 2.0-fold higher potency (lower IC50) for the 3-amino-2-hydroxy-3-phenylpropanamide derivative |
| Conditions | Porcine kidney APN; substrate: L-Leu-p-nitroanilide; pH 7.5; temperature 2-25°C |
Why This Matters
Demonstrates that derivatives of this scaffold can outperform the established APN inhibitor bestatin, justifying its selection as a starting material for lead optimization programs in oncology research.
- [1] Zhang X, Zhang L, Zhang J, Feng J, Yuan Y, Fang H, Xu W. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. J Enzyme Inhib Med Chem. 2013 Jun;28(3):545-51. doi:10.3109/14756366.2012.656622. View Source
